N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide is a synthetic organic compound featuring a chromen-4-one (benzopyran-4-one) core substituted with a 4-tert-butylphenyl group at position 2 and a 3,4-dimethoxybenzamide moiety at position 4. Its molecular formula is C₃₁H₃₁NO₅ (calculated molecular weight: 497.59 g/mol), as inferred from structural analogs in the provided evidence .
The chromenone scaffold is known for its role in modulating biological targets such as kinases and receptors, while the 3,4-dimethoxybenzamide group may enhance solubility or binding affinity. The tert-butylphenyl substituent likely contributes to hydrophobic interactions in target binding .
Properties
Molecular Formula |
C28H27NO5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C28H27NO5/c1-28(2,3)19-9-6-17(7-10-19)25-16-22(30)21-15-20(11-13-23(21)34-25)29-27(31)18-8-12-24(32-4)26(14-18)33-5/h6-16H,1-5H3,(H,29,31) |
InChI Key |
AEVSSBIVYXOCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the dimethoxybenzamide moiety under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Bromine (Br₂), nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-4-one core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to intercalate with DNA can lead to anticancer properties by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Chromenone Derivatives
- 6-Bromo-N-[2-(2-fluorophenyl)-4-oxoquinazolin-3(4H)-yl]-2-oxo-2H-1-benzopyran-3-carboxamide
- Molecular Formula : C₂₄H₁₃BrFN₃O₄
- Molecular Weight : 506.29 g/mol
- Key Differences : Replaces the chromen-4-one core with a quinazolin-4-one system. The bromine atom and fluorine-substituted phenyl group introduce distinct electronic and steric effects compared to the tert-butyl and dimethoxy groups in the target compound. This structural variation may alter binding specificity or metabolic stability .
Benzamide Derivatives
- N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) Molecular Formula: C₁₆H₂₀N₂O₄ Molecular Weight: 304.34 g/mol Key Differences: Features an isoxazole ring instead of chromenone. The 2,6-dimethoxybenzamide group is structurally simpler, and the alkyl substituents suggest herbicidal activity, as Isoxaben is a known cellulose biosynthesis inhibitor .
Functional Comparison
Notable Observations:
- The 3,4-dimethoxybenzamide group offers a balance of solubility and aromatic stacking capability, contrasting with the simpler 2,6-dimethoxy substitution in Isoxaben .
Biological Activity
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide is a synthetic organic compound known for its structural complexity and potential biological activities. This compound belongs to the class of chromenone derivatives, characterized by a chromenone core and various functional groups that contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chromenone core, a tert-butylphenyl group, and a dimethoxybenzamide moiety, which are essential for its biological interactions.
The primary mechanism of action involves the compound's interaction with mitochondrial complex II. By binding to this complex, the compound inhibits its function, leading to disruptions in the electron transport chain and the citric acid cycle. This inhibition results in decreased cellular energy production, which can have various downstream effects on cellular metabolism and viability.
Target Pathways
- Mitochondrial Complex II Inhibition : This is the primary target that leads to reduced ATP production.
- Reactive Oxygen Species (ROS) Generation : The disruption of electron transport may lead to increased ROS levels, contributing to oxidative stress.
- Cellular Signaling Pathways : The compound may modulate signaling pathways related to cell survival and apoptosis.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies indicate that the compound has potential anticancer properties by inducing apoptosis in cancer cells through mitochondrial dysfunction.
- Antioxidant Properties : By modulating oxidative stress levels, the compound may exert protective effects against oxidative damage.
- Anti-inflammatory Effects : The compound may influence inflammatory pathways, although specific mechanisms require further investigation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H25N3O3 |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 923234-52-0 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to mitochondrial dysfunction and subsequent activation of caspase pathways.
Study 2: Oxidative Stress Modulation
In vitro experiments showed that treatment with the compound reduced ROS levels in human fibroblast cells under oxidative stress conditions. This suggests a potential role for the compound as an antioxidant.
Research Findings
Recent findings highlight the importance of structural modifications on the biological activity of chromenone derivatives. The introduction of methoxy groups has been shown to enhance binding affinity to target proteins, potentially increasing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
